1-Nitropyrazole

Overview

Description

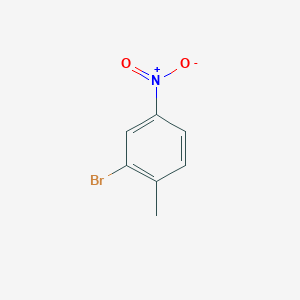

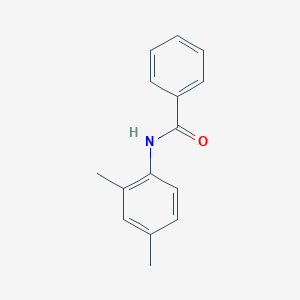

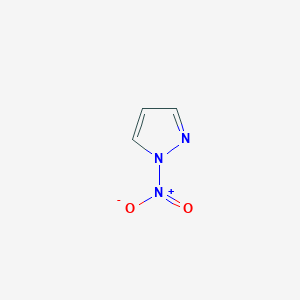

1-Nitropyrazole is a chemical compound with the molecular formula C3H3N3O2 . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of 1-Nitropyrazole and its derivatives has been a topic of interest in recent years . A variety of methods have been developed, including the reaction of 3-nitropyrazole or 4-nitropyrazole with 40% formaldehyde solution . The synthesis process is aimed at improving reaction efficiency, shortening reaction steps, and realizing high-quality, large-scale, and stable preparation of nitropyrazole compounds .

Molecular Structure Analysis

The molecular structure of 1-Nitropyrazole has been studied using various techniques . The five-membered ring of 1-nitropyrazole remains planar in unsubstituted pyrazole, while the nitro group is located in the plane of the ring . The N1–NO2 bond is longer than that of dinitramides O2N–N–NO2 .

Chemical Reactions Analysis

The chemical reactions of 1-Nitropyrazole are not well-documented in the literature. More research is needed in this area .

Physical And Chemical Properties Analysis

1-Nitropyrazole has a density of 1.6±0.1 g/cm3, a boiling point of 269.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 26.5±0.5 cm3, and a polar surface area of 64 Å2 .

Scientific Research Applications

Energetic Materials (EMs)

Scientific Field

Material Science and Engineering

Application Summary

1-Nitropyrazole is utilized in the development of energetic materials (EMs), which include explosives, propellants, and pyrotechnics. These materials are designed to release energy rapidly and are essential in various military and civilian applications.

Methods of Application

The synthesis of EMs involves complex chemical processes to incorporate nitropyrazole derivatives. The methods include nitration reactions under controlled conditions to ensure the stability and performance of the final product.

Results and Outcomes

The incorporation of 1-Nitropyrazole into EMs has resulted in compounds with high heat of formation, density, and tailored thermal stability. These materials demonstrate improved detonation performance, making them suitable for advanced explosive formulations .

Castable Explosives

Scientific Field

Defense Technology

Application Summary

1-Nitropyrazole derivatives are explored as potential candidates for castable explosives. These are a type of plastic-bonded explosives that can be molded into various shapes for specific applications.

Methods of Application

The production of castable explosives involves mixing 1-Nitropyrazole with a polymer binder and other additives. The mixture is then cast into the desired shape and allowed to cure.

Results and Outcomes

The use of 1-Nitropyrazole in castable explosives has shown potential in creating formulations with lower sensitivity to external stimuli while maintaining high explosive power. This makes them safer to handle and use in various military operations .

Insensitive High Energy Materials (IHEMs)

Scientific Field

Aerospace Engineering

Application Summary

1-Nitropyrazole is being investigated for its application in insensitive high energy materials (IHEMs), which are designed to be less reactive to accidental stimuli while retaining high energy content.

Methods of Application

The development of IHEMs involves the careful selection of nitropyrazole derivatives that exhibit low sensitivity to shock, friction, and heat. These compounds are then formulated into solid or liquid propellants.

Results and Outcomes

Research has indicated that 1-Nitropyrazole-based IHEMs can achieve the desired balance between insensitivity and energy output, making them ideal for use in safer rocket propellants and munitions .

Pyrotechnics

Scientific Field

Chemical Engineering

Application Summary

1-Nitropyrazole finds application in pyrotechnics, contributing to the creation of vivid colors and effects in fireworks and other pyrotechnic devices.

Methods of Application

Pyrotechnic compositions are formulated by combining 1-Nitropyrazole with metal salts and other oxidizers. The precise formulation determines the color and intensity of the pyrotechnic effect.

Results and Outcomes

The addition of 1-Nitropyrazole to pyrotechnic formulations has led to more stable and intense colors, enhancing the visual appeal of pyrotechnic displays while maintaining safety standards .

High Energy Density Materials (HEDMs)

Scientific Field

Physics

Application Summary

1-Nitropyrazole is a key component in the synthesis of high energy density materials (HEDMs), which store a large amount of energy per unit volume.

Methods of Application

HEDMs are synthesized through a series of chemical reactions that carefully integrate 1-Nitropyrazole to achieve the desired energy density and stability.

Results and Outcomes

The development of HEDMs with 1-Nitropyrazole has resulted in materials with higher energy content than traditional explosives, offering new possibilities for energy storage and release in various applications .

Green Environmental Protection

Scientific Field

Environmental Science

Application Summary

1-Nitropyrazole is being researched for its role in eco-friendly explosives and propellants that aim to reduce environmental impact.

Methods of Application

The approach involves designing synthesis pathways that minimize the production of harmful byproducts. 1-Nitropyrazole-based compounds are selected for their potential to degrade into non-toxic substances.

Results and Outcomes

The use of 1-Nitropyrazole in environmentally friendly EMs has shown promise in reducing the ecological footprint of explosives and propellants, contributing to the development of sustainable practices in the field .

This analysis provides a detailed overview of the diverse applications of 1-Nitropyrazole in scientific research, highlighting its significant impact across various fields. Each application demonstrates the compound’s versatility and potential for advancing technology while considering safety and environmental concerns.

Synthesis of Energetic Salts

Scientific Field

Chemistry

Application Summary

1-Nitropyrazole is used in the synthesis of energetic salts, which are a class of compounds that can release a significant amount of energy upon decomposition.

Methods of Application

The synthesis involves combining 1-Nitropyrazole with various cations to form salts. These reactions are typically carried out in solvent media and require precise control over temperature and stoichiometry.

Results and Outcomes

Energetic salts derived from 1-Nitropyrazole have shown promising results in terms of stability, energy release, and reduced sensitivity to external stimuli, making them suitable for applications where controlled energy release is critical .

Development of Low-Cost Synthesis Strategies

Scientific Field

Industrial Chemistry

Application Summary

Research is focused on developing low-cost synthesis strategies for 1-Nitropyrazole derivatives to make them more accessible for various industrial applications.

Methods of Application

Efforts are being made to optimize the synthesis process by reducing the number of steps, using less expensive reagents, and improving overall yields.

Results and Outcomes

The development of cost-effective synthesis methods has the potential to lower the production costs of 1-Nitropyrazole-based compounds, thereby expanding their use in commercial and military sectors .

High-Efficiency Energetic Compounds

Scientific Field

Propulsion Engineering

Application Summary

1-Nitropyrazole is being explored for its role in creating high-efficiency energetic compounds that offer superior performance for propulsion systems.

Methods of Application

The focus is on designing and synthesizing novel compounds that incorporate 1-Nitropyrazole to achieve higher energy outputs with lower input requirements.

Results and Outcomes

Preliminary studies suggest that these high-efficiency energetic compounds can significantly improve the performance of propulsion systems while maintaining safety and stability .

Melt-Cast Explosives

Scientific Field

Explosive Engineering

Application Summary

1-Nitropyrazole is a potential component in the formulation of melt-cast explosives, which are a type of explosive that can be melted and poured into molds.

Methods of Application

The process involves heating a mixture of 1-Nitropyrazole and other explosive compounds to a liquid state and then casting it into the desired shape before allowing it to solidify.

Results and Outcomes

Melt-cast explosives with 1-Nitropyrazole are being investigated for their performance characteristics, such as detonation velocity and brisance. The goal is to create explosives that are both powerful and safe to handle .

Novel Insensitive High Energy Materials

Scientific Field

Military Science

Application Summary

The development of novel insensitive high energy materials (IHEMs) using 1-Nitropyrazole aims to enhance the safety of energetic materials without compromising their performance.

Methods of Application

This involves the synthesis of new 1-Nitropyrazole derivatives that exhibit low sensitivity to physical stimuli while retaining high energy content.

Results and Outcomes

These novel IHEMs are expected to provide safer alternatives for military applications, reducing the risk of accidental detonations and enhancing the safety of personnel and infrastructure .

Green Environmental Protection in EMs

Scientific Field

Environmental Chemistry

Application Summary

1-Nitropyrazole is being studied for its potential to contribute to the development of environmentally friendly energetic materials (EMs).

Methods of Application

Researchers are investigating synthesis routes that minimize environmental impact, focusing on the use of 1-Nitropyrazole to create EMs that are less harmful to the environment.

Results and Outcomes

The goal is to produce EMs that, upon detonation or combustion, result in byproducts that are less toxic and more easily degradable, thus reducing the ecological footprint of these materials .

These additional applications highlight the versatility of 1-Nitropyrazole in scientific research and its potential to contribute to advancements in various fields, particularly in the development of safer and more efficient energetic materials.

Synthesis of Energetic Salts

Application Summary

1-Nitropyrazole is instrumental in the synthesis of energetic salts, which are compounds known for their ability to release energy rapidly.

Methods of Application

The process involves reacting 1-Nitropyrazole with various cations under controlled conditions to form the desired salts, often requiring specific solvents and temperature control.

Results and Outcomes

The resulting energetic salts exhibit high stability and energy release, with applications in explosives and propellants. They are particularly valued for their lower sensitivity to external stimuli .

Advanced Propellants

Application Summary

1-Nitropyrazole derivatives are being explored for use in advanced propellants due to their high energy content and stability.

Methods of Application

These compounds are synthesized and then formulated into propellant mixtures, which are rigorously tested for performance under various conditions.

Results and Outcomes

The use of 1-Nitropyrazole in propellants has shown promise in improving the efficiency and safety of aerospace propulsion systems .

Pyrotechnic Colorants

Scientific Field

Pyrotechnics

Application Summary

1-Nitropyrazole is used to create vibrant colors in pyrotechnic displays, contributing to the visual effects seen in fireworks.

Methods of Application

It is combined with metal salts and oxidizers to produce specific colors when ignited, with the exact composition determining the hue and intensity.

Results and Outcomes

Pyrotechnics containing 1-Nitropyrazole have demonstrated enhanced color brightness and stability, making them popular in professional fireworks displays .

Insensitive Munitions

Application Summary

1-Nitropyrazole is being researched for its potential use in insensitive munitions, which are designed to withstand external shocks without detonating unintentionally.

Methods of Application

The compound is incorporated into munition formulations that are tested for resistance to various stimuli such as impact, heat, and friction.

Results and Outcomes

Developments in this area aim to produce munitions that are safer to handle and transport, reducing the risk of accidental explosions .

Energetic Binders

Scientific Field

Material Science

Application Summary

1-Nitropyrazole-based compounds are being developed as energetic binders in composite materials used in military and aerospace applications.

Methods of Application

These binders are synthesized to have high energy content and are used to hold together other components of composite materials.

Results and Outcomes

The use of energetic binders can enhance the overall performance of the composite material, contributing to more efficient and powerful systems .

Environmental Remediation

Application Summary

Research is being conducted on the use of 1-Nitropyrazole in environmental remediation, particularly in the detoxification of hazardous substances.

Methods of Application

1-Nitropyrazole derivatives are used to neutralize or decompose toxic materials, often through chemical reactions that render the substances harmless.

Results and Outcomes

This application has the potential to mitigate the environmental impact of hazardous chemicals, contributing to cleaner and safer ecosystems .

Safety And Hazards

Future Directions

Future research directions include exploring and finding new synthetic routes, optimizing technological conditions, shortening reaction steps, improving reaction efficiency, and realizing high-quality, large-scale, and stable preparation of nitropyrazole compounds . There is also interest in further exploring the green environmental protection and recyclable high-efficiency rearrangement reagents, extraction agents, and recrystallization media .

properties

IUPAC Name |

1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)5-3-1-2-4-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNVOQYGXDUHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221391 | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitropyrazole | |

CAS RN |

7119-95-1 | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitropyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.